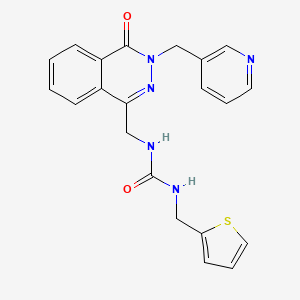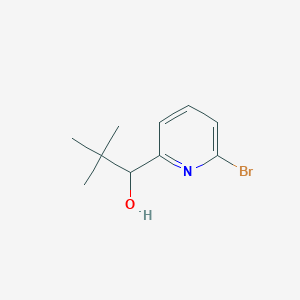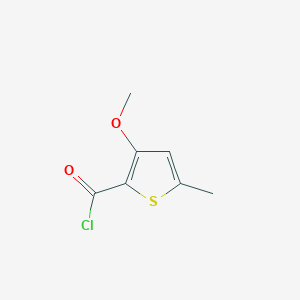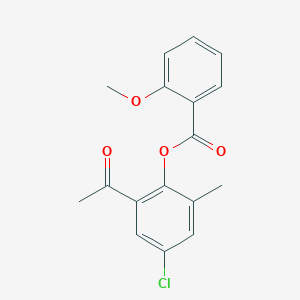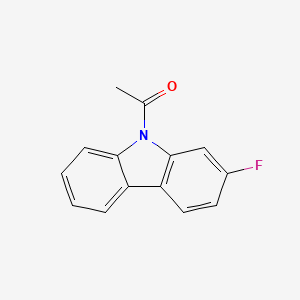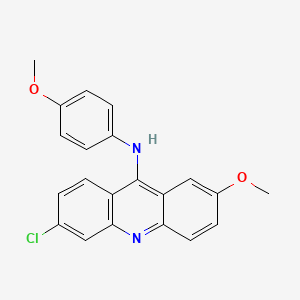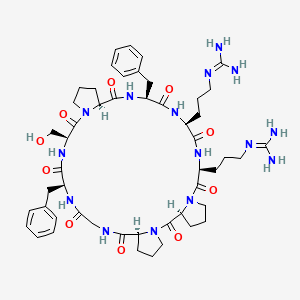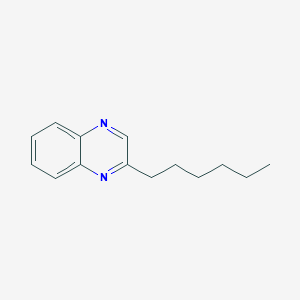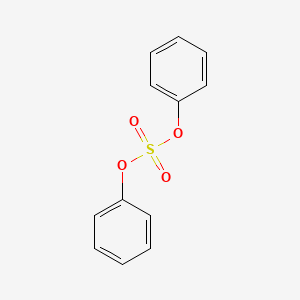
Diphenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl sulfate is an organic compound with the chemical formula (C₆H₅O)₂SO₂. It is a colorless to pale yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role as a sulfating agent, which means it can introduce sulfate groups into other molecules. This compound is also used in the production of certain dyes and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl sulfate can be synthesized through the reaction of phenol with sulfur trioxide or chlorosulfonic acid. The reaction with sulfur trioxide typically occurs in the presence of a solvent such as dichloromethane, while the reaction with chlorosulfonic acid can be carried out without a solvent. The general reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure a high yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced by the sulfonation of phenol using sulfuric acid or oleum. The process involves mixing phenol with the sulfonating agent and heating the mixture to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diphenyl sulfate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phenol and sulfuric acid.
Nucleophilic Substitution: this compound can react with nucleophiles such as amines and alcohols to form sulfated derivatives.
Oxidation: Under certain conditions, this compound can be oxidized to produce diphenyl sulfone.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.
Nucleophilic Substitution: Amines, alcohols, or other nucleophiles in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phenol and sulfuric acid.
Nucleophilic Substitution: Sulfated amines or alcohols.
Oxidation: Diphenyl sulfone.
Scientific Research Applications
Diphenyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfate groups into molecules.
Biology: Employed in the study of sulfation processes in biological systems.
Medicine: Utilized in the synthesis of certain pharmaceuticals and as an intermediate in drug development.
Industry: Applied in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of diphenyl sulfate involves its ability to act as a sulfating agent. It introduces sulfate groups into other molecules through nucleophilic substitution reactions. The sulfate group can then participate in various biochemical processes, including the regulation of enzyme activity and the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfate: Another sulfating agent, but more volatile and toxic compared to diphenyl sulfate.
Diethyl sulfate: Similar in function but with different physical properties and reactivity.
Diphenyl sulfone: An oxidation product of this compound with different chemical properties and applications.
Uniqueness
This compound is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to introduce sulfate groups without excessive volatility or toxicity sets it apart from other sulfating agents like dimethyl sulfate and diethyl sulfate.
Properties
CAS No. |
4074-56-0 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
diphenyl sulfate |
InChI |
InChI=1S/C12H10O4S/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
ZUGPRXZCSHTXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
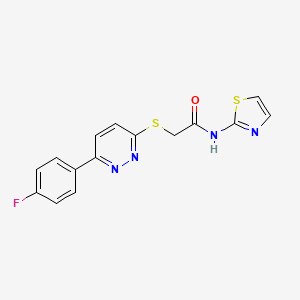
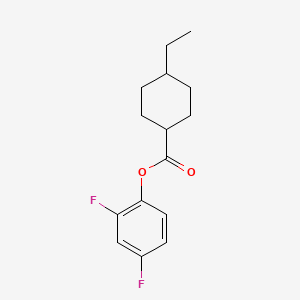
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
